molecular formula C19H27N5OS B7076589 N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

Cat. No.: B7076589
M. Wt: 373.5 g/mol
InChI Key: VIZXFISDEMMYON-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a thiadiazole ring, and a dimethylphenyl ethyl group

Properties

IUPAC Name

N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5OS/c1-4-17-21-19(26-22-17)24-12-10-23(11-13-24)18(25)20-9-8-16-14(2)6-5-7-15(16)3/h5-7H,4,8-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXFISDEMMYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)NCCC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a carboxamide group through the reaction of piperazine with isocyanates or carbamoyl chlorides.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the piperazine derivative. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the dimethylphenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains, making it a candidate for antimicrobial drug development.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Chemical Industry: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which can inhibit enzyme activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,6-dimethylphenyl)ethyl]-4-(1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide: Lacks the ethyl group on the thiadiazole ring.

    N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring.

Uniqueness

The presence of the ethyl group on the thiadiazole ring in N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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